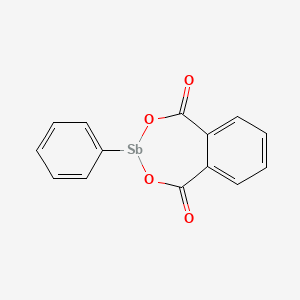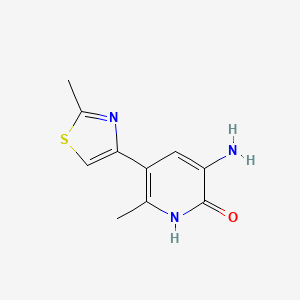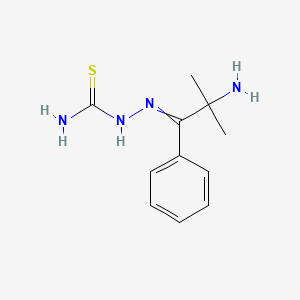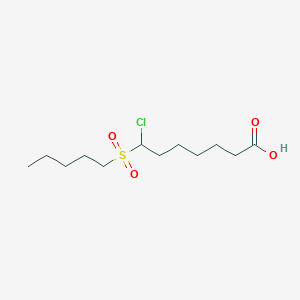
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group and a benzodioxastibepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is employed in the production of high-performance materials, such as adhesives and coatings.
Mécanisme D'action
The mechanism by which 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes . The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: A related compound with a similar core structure but different functional groups.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione: Another compound with comparable reactivity and applications.
Uniqueness
3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione stands out due to its unique combination of a phenyl group and a benzodioxastibepine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
92089-68-4 |
|---|---|
Formule moléculaire |
C14H9O4Sb |
Poids moléculaire |
362.98 g/mol |
Nom IUPAC |
3-phenyl-2,4,3-benzodioxastibepine-1,5-dione |
InChI |
InChI=1S/C8H6O4.C6H5.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-4-6-5-3-1;/h1-4H,(H,9,10)(H,11,12);1-5H;/q;;+2/p-2 |
Clé InChI |
MGUUOGRQAHYYPP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sb]2OC(=O)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)

![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)


![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
